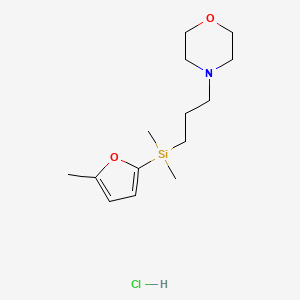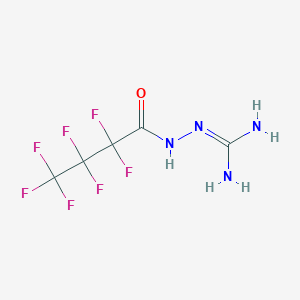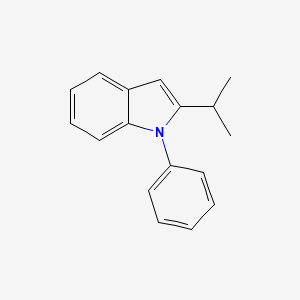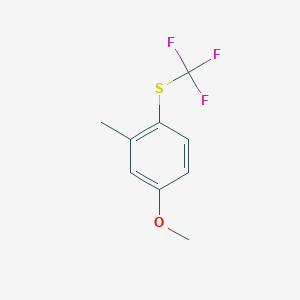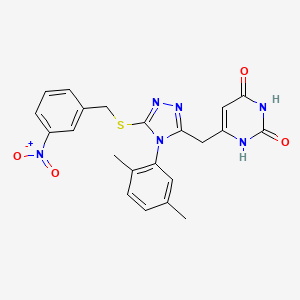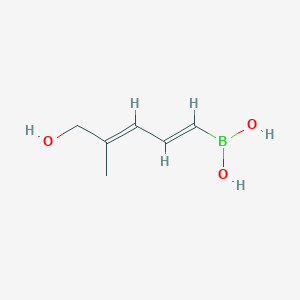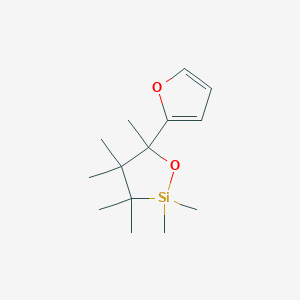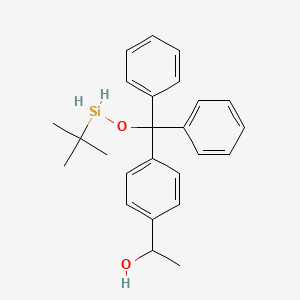
C25H30O2Si
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL is a chemical compound with the molecular formula C25H30O2Si. It is characterized by the presence of a phenyl group substituted with a tert-butyl-diphenyl-silanyloxymethyl group and an ethanol moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylphenyl and tert-butyl-diphenyl-silane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Aplicaciones Científicas De Investigación
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions, particularly in the context of drug development and biochemical research.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL can be compared with other similar compounds, such as:
1-[4-(TRIMETHYLSILANYLOXYMETHYL)-PHENYL]-ETHANOL: This compound has a similar structure but with a trimethylsilyl group instead of a tert-butyl-diphenyl-silanyloxymethyl group.
1-[4-(TRIETHYLSILANYLOXYMETHYL)-PHENYL]-ETHANOL: Another similar compound with a triethylsilyl group.
1-[4-(TRIPHENYLSILANYLOXYMETHYL)-PHENYL]-ETHANOL: This compound features a triphenylsilyl group.
The uniqueness of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL lies in its specific tert-butyl-diphenyl-silanyloxymethyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C25H30O2Si |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-[4-[tert-butylsilyloxy(diphenyl)methyl]phenyl]ethanol |
InChI |
InChI=1S/C25H30O2Si/c1-19(26)20-15-17-23(18-16-20)25(27-28-24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-19,26H,28H2,1-4H3 |
Clave InChI |
VWNLGHYKNSRFNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[SiH2]C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





